molecular formula C19H20N2OS B11278065 5-(4-methoxyphenyl)-1-methyl-2-((3-methylbenzyl)thio)-1H-imidazole

5-(4-methoxyphenyl)-1-methyl-2-((3-methylbenzyl)thio)-1H-imidazole

Cat. No.: B11278065
M. Wt: 324.4 g/mol
InChI Key: SRCKEASNRQAIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-methoxyphenyl)-1-methyl-2-((3-methylbenzyl)thio)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a methylbenzylthio group attached to the imidazole ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-1-methyl-2-((3-methylbenzyl)thio)-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using appropriate methoxy-substituted benzene derivatives.

    Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl halides or methyl sulfonates.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the imidazole derivative with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-1-methyl-2-((3-methylbenzyl)thio)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

5-(4-methoxyphenyl)-1-methyl-2-((3-methylbenzyl)thio)-1H-imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1-methyl-2-((3-methylbenzyl)thio)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thio-1H-imidazole
  • 5-(4-methoxyphenyl)-1-methyl-2-(benzylthio)-1H-imidazole
  • 5-(4-methoxyphenyl)-1-methyl-2-((4-methylbenzyl)thio)-1H-imidazole

Uniqueness

5-(4-methoxyphenyl)-1-methyl-2-((3-methylbenzyl)thio)-1H-imidazole is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, while the thioether linkage provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1-methyl-2-[(3-methylphenyl)methylsulfanyl]imidazole

InChI

InChI=1S/C19H20N2OS/c1-14-5-4-6-15(11-14)13-23-19-20-12-18(21(19)2)16-7-9-17(22-3)10-8-16/h4-12H,13H2,1-3H3

InChI Key

SRCKEASNRQAIGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.